molecular formula C7H11NO2 B13814704 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one

4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one

Cat. No.: B13814704
M. Wt: 141.17 g/mol
InChI Key: IXKLPIIKURUNNH-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is a heterocyclic compound featuring a 4,5-dihydro-1,3-oxazole (oxazoline) ring linked to a butan-2-one moiety. The oxazoline ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is known for its nucleophilic nitrogen center, enabling applications in catalysis and coordination chemistry .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-oxazol-2-yl)butan-2-one

InChI

InChI=1S/C7H11NO2/c1-6(9)2-3-7-8-4-5-10-7/h2-5H2,1H3

InChI Key

IXKLPIIKURUNNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=NCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent, which facilitates the cyclodehydration of β-hydroxy amides to form oxazolines. The reaction is carried out at room temperature, and the oxazolines can be further oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. The cyclodehydration and subsequent oxidation steps can be optimized for large-scale production, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Oxazoline Ring

a. Methyl-Substituted Oxazolines

  • 4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl derivatives :
    Compounds such as 2-[3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-2,3-dimethyl-1-pyridin-3-ylaziridin-2-yl]pyridine (Compound 18, ) demonstrate how methyl substituents enhance steric bulk. The HRMS data (Calcd. 309.17017; Found 309.17001) and IR absorption at 1671 cm⁻¹ (C=O or C=N stretching) suggest stability in polar environments .
  • 4-(tert-Butyl)-4,5-dihydro-1,3-oxazol-2-yl derivatives :
    The compound (R)-tBu-PyBOX (CAS 185346-17-2) features a tert-butyl group, increasing steric hindrance and electron-donating effects. Its molecular weight (329.40 g/mol) and purity (≥97%) highlight its utility as a ligand in asymmetric catalysis .

b. Aromatic and Heteroaromatic Substituents

  • Pyridinyl-linked oxazolines :
    Compound 13 () incorporates pyridin-4-yl and pyridin-3-yl groups, with HRMS data (Calcd. 314.12034; Found 314.12024) and IR bands at 3061 cm⁻¹ (aromatic C-H stretching). Such substituents enhance π-π stacking and metal coordination capabilities .
  • Bis-oxazoline ligands :
    2,6-Bis((S)-4,5-dihydro-4-phenylethyloxazol-2-yl)pyridine (CAS 1012042-02-2) features two oxazoline rings linked to a pyridine core. Its molecular weight (425.52 g/mol) and stereochemical complexity make it effective in enantioselective catalysis .

Functional Group Variations

a. Ketone vs. Amine Linkages

  • 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline (CID 423937): Replacing the ketone with an aniline group alters electronic properties.
  • Pharmaceutical intermediates :
    Compounds with oxazolyl groups, such as those in citalopram synthesis (), demonstrate hydrolytic stability under reductive conditions, a trait likely shared by 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one .

Spectroscopic and Physical Properties

Compound Name Molecular Formula Key Substituents HRMS (Calcd./Found) IR Peaks (cm⁻¹) Application
Compound 18 C₁₈H₁₉DN₄O 4,4-Dimethyloxazoline 309.17017/309.17001 1671 (C=O/C=N) Aziridine synthesis
Compound 13 C₁₆H₁₈N₄OS Pyridinyl-linked oxazoline 314.12034/314.12024 3061 (aromatic C-H) Coordination chemistry
(R)-tBu-PyBOX C₁₉H₂₇N₃O₂ tert-Butyl oxazoline Asymmetric catalysis
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline C₉H₁₀N₂O Aniline-linked oxazoline Ligand design

Reactivity and Catalytic Performance

  • Nucleophilicity : The oxazoline nitrogen in 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one likely acts as a Lewis base, similar to oxazoline-based vanadium catalysts in ethylene polymerization (). Methyl or tert-butyl substituents reduce nucleophilicity but enhance steric control .
  • Hydrolytic Stability : The oxazoline ring’s resistance to hydrolysis (e.g., in citalopram intermediates, ) suggests robustness in aqueous or biological environments .

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